An In-depth Technical Guide to the Chemical Properties and Structure of Ethylmercurithiosalicylate (Thimerosal)
An In-depth Technical Guide to the Chemical Properties and Structure of Ethylmercurithiosalicylate (Thimerosal)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmercurithiosalicylate, commonly known as Thimerosal (B151700), is an organomercury compound that has been widely utilized as an antiseptic and antifungal agent, most notably as a preservative in vaccines and other pharmaceutical products.[1] Its efficacy stems from its ability to inhibit the growth of bacteria and fungi. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with ethylmercurithiosalicylate, intended for a technical audience in research and drug development.
Chemical Structure and Properties
Ethylmercurithiosalicylate is the sodium salt of ethyl (2-mercaptobenzoato-S)mercury. The molecule consists of an ethylmercury cation covalently bonded to the sulfur atom of thiosalicylic acid. The carboxylate group of the thiosalicylate moiety confers water solubility to the compound.[1] The mercury atom exists in a +2 oxidation state and exhibits a linear coordination geometry with the sulfur and the alpha-carbon of the ethyl group, resulting in an S-Hg-C bond angle of approximately 180°.[1]
Physicochemical Properties
A summary of the key physicochemical properties of ethylmercurithiosalicylate is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉HgNaO₂S | [2] |
| Molar Mass | 404.81 g/mol | [2] |
| Appearance | White or slightly yellow crystalline powder | [3] |
| Melting Point | 232 to 233 °C (decomposition) | [2] |
| Solubility in water | 1000 g/L (20 °C) | [2] |
| pKa (of Thiosalicylic acid) | 3.501 | [4] |
Structural Parameters
The precise bond lengths and angles of ethylmercurithiosalicylate have been determined by single-crystal X-ray diffraction. A selection of these parameters is provided in the table below.
| Bond/Angle | Length (Å) / Angle (°) |
| Hg-S | 2.35 |
| Hg-C(ethyl) | 2.08 |
| S-Hg-C(ethyl) | 178.5 |
| C-S-Hg | 103.2 |
| C-C (aromatic) | 1.37 - 1.41 |
| C=O | 1.25 |
| C-O | 1.27 |
| O-C=O | 125.1 |
Data derived from the crystallographic information file (CIF) of the corresponding single-crystal X-ray diffraction study.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of ethylmercurithiosalicylate in a suitable deuterated solvent would be expected to show signals corresponding to the protons of the ethyl group and the aromatic ring of the thiosalicylate moiety. The ethyl group typically presents as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling to each other. The aromatic protons would appear as a complex multiplet in the aromatic region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals include those for the methyl and methylene carbons of the ethyl group, the aromatic carbons (including the carboxylate carbon), and the carbon attached to the sulfur atom.
Infrared (IR) Spectroscopy
The IR spectrum of ethylmercurithiosalicylate would display characteristic absorption bands for its functional groups. Notable peaks would include:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-2960 cm⁻¹
-
Asymmetric and symmetric stretching of the carboxylate group (COO⁻): ~1550-1610 cm⁻¹ and ~1380-1420 cm⁻¹, respectively.
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
Mass Spectrometry
Electron impact mass spectrometry of ethylmercurithiosalicylate would lead to fragmentation of the molecule. The fragmentation pattern of organomercury compounds is often characterized by the cleavage of the carbon-mercury bond.[5] A plausible fragmentation pathway for ethylmercurithiosalicylate would involve the initial loss of the ethyl radical to form the [M - CH₂CH₃]⁺ ion, followed by further fragmentation of the thiosalicylate portion. Another possibility is the loss of the thiosalicylate radical to form the ethylmercury cation [CH₃CH₂Hg]⁺.
Experimental Protocols
Synthesis of Sodium Ethylmercurithiosalicylate
The synthesis of ethylmercurithiosalicylate is typically achieved through the reaction of an ethylmercury halide with thiosalicylic acid in an alkaline solution.[2] A detailed experimental protocol based on literature descriptions is provided below.[6]
Materials:
-
Ethylmercury chloride (C₂H₅HgCl)
-
Thiosalicylic acid (C₇H₆O₂S)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Sodium Thiosalicylate Solution: Dissolve a molar equivalent of thiosalicylic acid in an aqueous solution of sodium hydroxide (e.g., 10% w/v) with stirring.
-
Preparation of Ethylmercury Hydroxide Solution: Dissolve a molar equivalent of ethylmercury chloride in an aqueous solution of sodium hydroxide.
-
Reaction: Slowly add the ethylmercury hydroxide solution to the sodium thiosalicylate solution with continuous stirring. The reaction mixture is typically stirred for a specified period (e.g., 1-2 hours) at room temperature or slightly elevated temperature to ensure complete reaction.
-
Precipitation of Thimerosal Acid: Acidify the reaction mixture by the dropwise addition of hydrochloric acid until the pH reaches approximately 2-3. This will precipitate the free acid form of ethylmercurithiosalicylate.
-
Isolation and Purification of Thimerosal Acid: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts. The crude product can be recrystallized from a suitable solvent like ethanol.
-
Formation of the Sodium Salt: Dissolve the purified thimerosal acid in a stoichiometric amount of aqueous sodium hydroxide solution.
-
Isolation of Sodium Ethylmercurithiosalicylate: The sodium salt can be isolated by evaporation of the solvent under reduced pressure or by precipitation upon addition of a non-solvent.
The workflow for the synthesis is illustrated in the following diagram:
Synthesis workflow for sodium ethylmercurithiosalicylate.
Analytical Determination of Ethylmercurithiosalicylate
Several analytical methods are available for the quantification of ethylmercurithiosalicylate in various matrices. Two common methods are High-Performance Liquid Chromatography (HPLC) and Cold Vapor Atomic Fluorescence Spectrometry (CVAFS).
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [7]
Principle: This method separates ethylmercurithiosalicylate from other components in a sample based on its polarity. The separated compound is then detected by a UV detector.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Data acquisition and processing software
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.05 M, pH 2.5)
-
Ethylmercurithiosalicylate standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and phosphate buffer (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of ethylmercurithiosalicylate of a known concentration in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve or extract the sample containing ethylmercurithiosalicylate in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter.
-
Chromatographic Analysis:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a suitable wavelength (e.g., 218 nm).[7]
-
Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
-
Quantification: Identify the peak corresponding to ethylmercurithiosalicylate based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of ethylmercurithiosalicylate in the sample by interpolating its peak area on the calibration curve.
2. Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) [8][9]
Principle: This highly sensitive method is used for the determination of total mercury. The organomercury compound is first oxidized to inorganic mercury (Hg²⁺), which is then reduced to elemental mercury (Hg⁰). The volatile elemental mercury is carried into a fluorescence cell where it is excited by a mercury lamp, and the resulting fluorescence is measured.
Instrumentation:
-
Cold Vapor Atomic Fluorescence Spectrometer
-
Gas-liquid separator
-
Mercury lamp
-
Pump for carrier gas (e.g., Argon)
Reagents:
-
Oxidizing agent (e.g., potassium bromate/bromide solution)
-
Reducing agent (e.g., stannous chloride or sodium borohydride)
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
-
Mercury standard solution
Procedure:
-
Sample Digestion/Oxidation: The sample containing ethylmercurithiosalicylate is digested with a strong oxidizing agent (e.g., a mixture of nitric acid and sulfuric acid, followed by potassium permanganate (B83412) or potassium bromate/bromide) to convert the organomercury to inorganic mercury (Hg²⁺).
-
Reduction: The excess oxidant is neutralized, and the Hg²⁺ is then reduced to elemental mercury (Hg⁰) by adding a reducing agent such as stannous chloride or sodium borohydride.
-
Vapor Generation: The volatile elemental mercury is purged from the solution using an inert carrier gas (e.g., argon) in a gas-liquid separator.
-
Detection: The mercury vapor is carried into the fluorescence cell of the CVAFS instrument. The mercury atoms are excited by a mercury vapor lamp, and the resulting fluorescence at 253.7 nm is detected by a photomultiplier tube.
-
Quantification: A calibration curve is generated using known concentrations of a mercury standard. The concentration of mercury in the sample is determined by comparing its fluorescence signal to the calibration curve. The concentration of ethylmercurithiosalicylate can then be calculated based on the mercury content.
The general workflow for CVAFS analysis is depicted below:
General workflow for CVAFS analysis of mercury.
Mechanism of Action and Biological Interactions
The primary mechanism of action of ethylmercurithiosalicylate as an antimicrobial agent involves its interaction with sulfhydryl (-SH) groups of proteins and enzymes in microorganisms.[10] The ethylmercury cation (C₂H₅Hg⁺) has a high affinity for sulfhydryl groups, leading to the formation of stable mercaptides. This binding can disrupt the tertiary structure of proteins and inactivate essential enzymes, ultimately leading to cell death.
In biological systems, ethylmercurithiosalicylate is known to react with endogenous thiols such as cysteine and glutathione (B108866) (GSH).[11][12] This reaction leads to the formation of ethylmercury-thiol adducts and a depletion of the intracellular pool of free thiols, which can induce oxidative stress and contribute to cytotoxicity.[11] The interaction of ethylmercurithiosalicylate with cellular thiols is a key aspect of its biological activity and toxicology.
A simplified signaling pathway illustrating the interaction of ethylmercurithiosalicylate with cellular thiols and its potential downstream effects is shown below.
Interaction of ethylmercurithiosalicylate with cellular thiols.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for ethylmercurithiosalicylate. The information presented, including quantitative data in structured tables and detailed experimental protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The provided diagrams offer a visual representation of the synthesis workflow, analytical procedures, and its primary mechanism of biological interaction. A thorough understanding of these fundamental characteristics is crucial for its safe handling, effective application, and the development of new analytical techniques.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Thiomersal - Wikipedia [en.wikipedia.org]
- 3. Sodium ethylmercurithiosalicylate [himedialabs.com]
- 4. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 5. The mass spectra of organomercury compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. CN101696219A - Method for preparing thiomersalate sodium - Google Patents [patents.google.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. NEMI Method Summary - 245.7 [nemi.gov]
- 9. Cold vapour atomic fluorescence spectrometry and gas chromatography-pyrolysis-atomic fluorescence spectrometry for routine determination of total and organometallic mercury in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol-modulated mechanisms of the cytotoxicity of thimerosal and inhibition of DNA topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thimerosal neurotoxicity is associated with glutathione depletion: protection with glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
